1-(2-Fluorophenyl)cyclohexanecarboxylic acid
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Overview
Description
Synthesis Analysis
The synthesis of compounds similar to 1-(2-Fluorophenyl)cyclohexanecarboxylic acid often involves multi-step reactions, including nucleophilic substitution and ring closure mechanisms, as well as modifications to introduce functional groups like fluorine and carboxylic acid. A notable method for the synthesis of closely related fluorinated cyclohexane carboxylic acids involves the cyclopropanation of fluorinated ethylene derivatives followed by ring expansion and functional group modifications (Shibue & Fukuda, 2014).
Molecular Structure Analysis
The molecular structure of fluorophenyl cyclohexanecarboxylic acids is characterized by the orientation of the fluorophenyl group relative to the cyclohexane ring and the spatial arrangement of the carboxylic acid group. X-ray diffraction studies provide insights into the conformational preferences of these molecules, revealing details such as ring puckering, bond angles, and distances that influence the compound's reactivity and physical properties. Studies on similar compounds have highlighted the importance of these structural features in determining their chemical behavior and interaction with other molecules (Jasinski, Golen, Samshuddin, Narayana, & Yathirajan, 2012).
Chemical Reactions and Properties
Fluorophenyl cyclohexanecarboxylic acids undergo various chemical reactions, including nucleophilic substitution, addition, and cyclization reactions. The presence of a fluorine atom and a carboxylic acid group significantly affects the compound's reactivity, making it a versatile intermediate for the synthesis of more complex molecules. These compounds can participate in reactions to form cyclic imides, amides, and other derivatives, which are of interest in developing new materials and bioactive molecules (Smith & Wermuth, 2012).
Scientific Research Applications
Cyclohexanecarboxylic acids are organic compounds of notable interest in the world of chemistry . They have a multitude of applications and uses . Here are some of the applications:
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Organic Synthesis
- Cyclohexanecarboxylic acid serves as an important intermediate in organic synthesis .
- It is employed in the synthesis of a variety of other organic compounds, including but not limited to, esters, amides, anhydrides, and other derivatives .
- It is also used as a building block in the synthesis of various pharmaceutical drugs .
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Perfumes and Flavors Production
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Agricultural Sector
Safety And Hazards
properties
IUPAC Name |
1-(2-fluorophenyl)cyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FO2/c14-11-7-3-2-6-10(11)13(12(15)16)8-4-1-5-9-13/h2-3,6-7H,1,4-5,8-9H2,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODLLDVJLQPBPPC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=CC=CC=C2F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80369804 |
Source
|
Record name | 1-(2-fluorophenyl)cyclohexanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80369804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluorophenyl)cyclohexanecarboxylic acid | |
CAS RN |
106795-66-8 |
Source
|
Record name | 1-(2-Fluorophenyl)cyclohexanecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=106795-66-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-fluorophenyl)cyclohexanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80369804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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